

^1H NMR spectrum of 5-Methoxy-3-methylphthalic acid

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Compound of Interest

Compound Name: 5-Methoxy-3-methylphthalic acid

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An In-depth Technical Guide to the ^1H NMR Spectrum of **5-Methoxy-3-methylphthalic Acid**

Introduction

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (^1H NMR) spectrum of **5-Methoxy-3-methylphthalic acid**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visual representations of molecular structure and experimental workflow.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **5-Methoxy-3-methylphthalic acid** is predicted based on established principles of nuclear magnetic resonance spectroscopy, including the effects of substituent groups on the chemical shifts of aromatic protons. The predicted data is summarized in the table below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Carboxylic Acid Protons (2 x -COOH)	10.0 - 13.0	Broad Singlet	2H	N/A
Aromatic Proton (H-6)	7.5 - 7.8	Doublet	1H	~ 2-3 Hz (meta-coupling)
Aromatic Proton (H-4)	7.1 - 7.4	Doublet	1H	~ 2-3 Hz (meta-coupling)
Methoxy Protons (-OCH ₃)	3.8 - 4.0	Singlet	3H	N/A
Methyl Protons (-CH ₃)	2.3 - 2.5	Singlet	3H	N/A

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

Structural Assignment of ¹H NMR Signals

The chemical structure of **5-Methoxy-3-methylphthalic acid** with the assignment of its different protons is illustrated below. The diagram outlines the logical relationship between the protons and their expected signals in the ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of **5-Methoxy-3-methylphthalic acid**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **5-Methoxy-3-methylphthalic acid**.[\[1\]](#)

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD) in a clean, dry vial. Deuterated solvents are used to avoid large solvent signals in the spectrum.[2] DMSO- d_6 is often a good choice for carboxylic acids.
- Transfer the solution to a standard 5 mm NMR tube.[1]
- Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

2. NMR Spectrometer Setup:

- The 1H NMR spectrum should be recorded on a spectrometer with a field strength of 300 MHz or higher for better resolution.
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

3. Data Acquisition:

- Acquire the spectrum at a constant temperature, typically 25 °C.[3]
- Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
- Use a standard pulse sequence.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.
- A relaxation delay (d1) of 1-2 seconds between scans is recommended to ensure proper signal integration.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift or by using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4][5]
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Analyze the multiplicity (splitting patterns) and coupling constants of the signals to aid in structural elucidation.

Experimental Workflow

The logical flow of the experimental protocol for obtaining a ^1H NMR spectrum is depicted in the diagram below.

Caption: A flowchart illustrating the ^1H NMR experimental workflow.

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